molecular formula C5H8N2O3 B1429448 (R)-5-Oxopiperazine-2-carboxylic acid CAS No. 1240590-31-1

(R)-5-Oxopiperazine-2-carboxylic acid

Cat. No. B1429448
CAS RN: 1240590-31-1
M. Wt: 144.13 g/mol
InChI Key: CJFBRFWMGHQBFJ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-5-Oxopiperazine-2-carboxylic acid” is a chemical compound with the molecular formula C5H8N2O3 . It has a molecular weight of 144.13 .


Synthesis Analysis

The synthesis of “®-5-Oxopiperazine-2-carboxylic acid” has been reported starting from L- or D-serine and ethyl glyoxylate . This compound has been evaluated as constituents in two tetrapeptides .


Molecular Structure Analysis

The molecular structure of “®-5-Oxopiperazine-2-carboxylic acid” consists of 5 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“®-5-Oxopiperazine-2-carboxylic acid” is a solid compound that should be stored in a dry environment at 2-8°C . The boiling point is not specified .

Scientific Research Applications

  • Peptide β-Turn Mimetics : The compound, especially in the form of 5-oxopiperazine-2-carboxamides, is utilized to create cis- and trans-configured bicyclic piperazines, mimicking peptide β-turns. These mimetics are not only pivotal in understanding protein folding and function but also serve as high-Fsp3 cores in drug design, enhancing molecular diversity and potential biological activity (Usmanova et al., 2018).

  • Dipeptide Mimics and Templates : A sequence of reactions involving Michael addition, acylation, and ring-closing nucleophilic substitution has been employed to synthesize structurally diverse 5-oxopiperazine-2-carboxylates. These serve as dipeptide mimics and offer remarkable variability, crucial for the development of potential therapeutic agents (Limbach et al., 2009).

  • Synthesis on Solid-Phase : (R)-5-Oxopiperazine-2-carboxylic acid has been integral in the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines, leveraging reductive alkylation and stereoselective intramolecular cyclization. This approach is foundational in developing diverse molecular frameworks for drug discovery (Khan et al., 2002).

  • Versatile Synthesis of Polysubstituted 2-Oxopiperazines : Utilizing naturally occurring amino acids, a highly stereoselective methodology has been crafted for synthesizing polysubstituted 2-oxopiperazines. This process is significant for creating enantiomerically enriched oxopiperazines, further diversifying the potential applications in drug synthesis and bioactive molecule design (Reginato et al., 2007).

Safety and Hazards

“®-5-Oxopiperazine-2-carboxylic acid” is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

(2R)-5-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFBRFWMGHQBFJ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856259
Record name (2R)-5-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Oxopiperazine-2-carboxylic acid

CAS RN

1240590-31-1
Record name (2R)-5-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Oxopiperazine-2-carboxylic acid
Reactant of Route 2
(R)-5-Oxopiperazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(R)-5-Oxopiperazine-2-carboxylic acid
Reactant of Route 4
(R)-5-Oxopiperazine-2-carboxylic acid
Reactant of Route 5
(R)-5-Oxopiperazine-2-carboxylic acid
Reactant of Route 6
(R)-5-Oxopiperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.